An In-depth Technical Guide to 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3)
An In-depth Technical Guide to 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 477890-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential biological significance of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers with predictive analysis based on closely related structural analogs and established principles of organic chemistry. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound for further investigation and application.
Introduction and Compound Profile
1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a substituted piperidine derivative featuring a lactam functionality, a phenyl group at the 2-position, a carboxylic acid at the 3-position, and a cyclohexyl group on the nitrogen atom. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The presence of multiple functional groups and stereocenters in this molecule suggests a rich chemical space for potential biological interactions.
Core Compound Identifiers:
| Identifier | Value |
| CAS Number | 477890-12-3[1] |
| Molecular Formula | C₁₈H₂₃NO₃[1] |
| Molecular Weight | 301.38 g/mol |
| IUPAC Name | 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
| InChI | 1S/C18H23NO3/c20-16-12-11-15(18(21)22)17(13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,17H,2,5-6,9-12H2,(H,21,22)[1] |
| InChIKey | WFSJXMMBWGEBAN-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CCC(CC1)N2C(=O)CCCC(C2C3=CC=CC=C3)C(=O)O |
| Physical Form | Solid[1] |
Physicochemical Properties (Estimated)
| Property | Estimated Value | Basis for Estimation |
| Melting Point (°C) | 160 - 180 | Based on the melting points of similar substituted piperidine carboxylic acids, which are typically crystalline solids with relatively high melting points. |
| Boiling Point (°C) | > 450 (decomposes) | High molecular weight and multiple polar functional groups suggest a very high boiling point with probable decomposition before boiling. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | The carboxylic acid group imparts some water solubility, but the large non-polar cyclohexyl and phenyl groups limit it. Good solubility is expected in polar organic solvents. |
| pKa | 3.5 - 4.5 | The primary acidic proton is that of the carboxylic acid. This estimated range is typical for carboxylic acids adjacent to electron-withdrawing groups. |
Spectroscopic Analysis (Predicted)
No experimental spectra for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid have been published. The following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit complex multiplets due to the numerous chiral centers and overlapping signals. The following are key expected resonances:
-
Carboxylic Acid (1H): A broad singlet between 12.0 and 13.0 ppm.
-
Aromatic Protons (5H): Multiplets in the range of 7.20-7.50 ppm.
-
Piperidine Ring Protons (7H): A series of complex and overlapping multiplets from approximately 1.5 to 4.5 ppm. The proton at C2, being adjacent to the phenyl group and nitrogen, would likely be a doublet or doublet of doublets around 4.0-4.5 ppm. The proton at C3 would be coupled to the C2 and C4 protons.
-
Cyclohexyl Protons (11H): A series of broad, overlapping multiplets in the upfield region, likely between 1.0 and 2.0 ppm, with the proton on the carbon attached to the nitrogen appearing as a multiplet further downfield.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show 18 distinct signals, assuming no coincidental overlap. Key predicted chemical shifts include:
-
Carbonyl (Lactam): ~170-175 ppm.
-
Carbonyl (Carboxylic Acid): ~172-177 ppm.
-
Aromatic Carbons: ~125-140 ppm.
-
Piperidine Ring Carbons: C2 and C6 would be the most downfield of the ring carbons (excluding the carbonyl), likely in the 50-65 ppm range. C3, C4, and C5 would appear between 20 and 45 ppm.
-
Cyclohexyl Carbons: In the range of 25-55 ppm, with the carbon attached to the nitrogen being the most downfield.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum is expected to show the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C-H (Aliphatic) | 2950 - 2850 | Sharp, strong |
| C=O (Carboxylic Acid) | ~1710 | Sharp, strong |
| C=O (Lactam) | ~1650 | Sharp, strong |
| C=C (Aromatic) | 1600, 1450 | Medium to weak |
Mass Spectrometry (Predicted Fragmentation)
Under electron ionization (EI), the molecule would likely undergo fragmentation initiated by the ionization of the nitrogen atom or cleavage of the piperidine ring.
Figure 1: Predicted key fragmentation pathways for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in Mass Spectrometry.
Synthesis and Purification
A specific, validated synthesis for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is not described in the available literature. However, a plausible and efficient route can be proposed based on established multicomponent reactions for the synthesis of highly substituted piperidines. The Petrenko-Kritschenko piperidone synthesis offers a convergent approach.
Proposed Synthetic Pathway
Figure 2: Proposed multi-component synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add cyclohexylamine (1.0 eq) and ethyl glyoxylate (1.0 eq).
-
The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl ester intermediate.
Step 2: Hydrolysis to 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
-
The purified ethyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Lithium hydroxide (LiOH, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).
-
The reaction mixture is then acidified to pH 2-3 with 1M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Potential Biological Activity and Applications
While no specific biological activity has been reported for 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, its structural motifs are present in compounds with known pharmacological effects.
-
CNS Activity: The 2-phenylpiperidine scaffold is a core component of several psychoactive compounds and central nervous system (CNS) agents.
-
Enzyme Inhibition: The lactam and carboxylic acid functionalities could serve as interaction points for various enzymes, suggesting potential as an enzyme inhibitor.
-
Antimicrobial and Anticancer Properties: Substituted piperidines have been investigated for their potential as antimicrobial and anticancer agents.
Further screening and biological evaluation are necessary to determine the specific activities of this compound.
